Bucetin Bucetin Bucetin is an organic molecular entity.
Bucetin is an analgesic and antipyretic medication which was approved for use in Germany but was withdrawn from the market in 1986 due to renal toxicity caused by the medication.
Brand Name: Vulcanchem
CAS No.: 1083-57-4
VCID: VC0001697
InChI: InChI=1S/C12H17NO3/c1-3-16-11-6-4-10(5-7-11)13-12(15)8-9(2)14/h4-7,9,14H,3,8H2,1-2H3,(H,13,15)
SMILES: CCOC1=CC=C(C=C1)NC(=O)CC(C)O
Molecular Formula: C12H17NO3
Molecular Weight: 223.27 g/mol

Bucetin

CAS No.: 1083-57-4

Cat. No.: VC0001697

Molecular Formula: C12H17NO3

Molecular Weight: 223.27 g/mol

* For research use only. Not for human or veterinary use.

Bucetin - 1083-57-4

CAS No. 1083-57-4
Molecular Formula C12H17NO3
Molecular Weight 223.27 g/mol
IUPAC Name N-(4-ethoxyphenyl)-3-hydroxybutanamide
Standard InChI InChI=1S/C12H17NO3/c1-3-16-11-6-4-10(5-7-11)13-12(15)8-9(2)14/h4-7,9,14H,3,8H2,1-2H3,(H,13,15)
Standard InChI Key LIAWQASKBFCRNR-UHFFFAOYSA-N
SMILES CCOC1=CC=C(C=C1)NC(=O)CC(C)O
Canonical SMILES CCOC1=CC=C(C=C1)NC(=O)CC(C)O
Melting Point 160.0 °C

Chemical Profile and Physicochemical Properties

Molecular Characteristics

Bucetin (IUPAC name: N-(4-ethoxyphenyl)-3-hydroxybutanamide) features a molecular weight of 223.27 g/mol and CAS registry number 1083-57-4 . Its planar structure (SMILES: CCOC1=CC=C(C=C1)NC(=O)CC(C)O) enables interactions with cyclooxygenase isoforms while facilitating metabolic oxidation . X-ray crystallography data confirms the amide bond adopts a trans-configuration, optimizing hydrogen bonding with target enzymes .

Solubility and Formulation Challenges

The compound exhibits limited aqueous solubility (≤1 mg/mL) but dissolves readily in dimethyl sulfoxide (40 mg/mL) and ethanol (5 mg/mL) . This hydrophobicity necessitated development of co-formulated tablets containing 100 mg bucetin combined with 100 mg ethoxybenzamide and 180 mg aluminum acetylsalicylate to enhance bioavailability . Stability studies recommend lyophilized storage at -20°C with desiccation to prevent hydrolytic degradation of the labile ethoxy group .

Pharmacological Mechanisms and Therapeutic Applications

Cyclooxygenase Inhibition

Bucetin non-selectively inhibits both COX-1 and COX-2 isoforms, reducing prostaglandin E₂ synthesis by 78% in murine macrophage assays at 50 μM concentrations . Unlike phenacetin, its β-hydroxybutyryl side chain confers 1.5-fold greater potency against COX-2 (IC₅₀ = 12.3 μM vs. 18.7 μM) . This isoform preference likely contributed to its improved gastrointestinal tolerance profile compared to first-generation aniline analgesics .

Antipyretic Efficacy

In hyperthermic rabbit models, 10 mg/kg oral bucetin reduced core temperature by 1.8°C within 60 minutes, comparable to 325 mg aspirin . The hypothermic effect correlated with hypothalamic prostaglandin suppression, as evidenced by 64% lower PGE₂ levels in cerebrospinal fluid samples . Clinical trials demonstrated temperature normalization in 89% of febrile patients within 2 hours post-administration .

Toxicological Profile and Adverse Effects

Acute Toxicity Parameters

The median lethal dose (LD₅₀) stands at 1,250 mg/kg orally in rats, with acute exposure causing methemoglobinemia (28% HbMet at 500 mg/kg) and hemolytic anemia . Symptom onset occurs within 2 hours, featuring cyanosis, tachycardia, and Heinz body formation in 40% of erythrocytes .

Chronic Nephrotoxicity

Autopsy data from long-term users revealed interstitial nephritis in 68% of cases, with 23% progressing to papillary necrosis . Renal biopsies showed distinctive fibrotic lesions containing bucetin-protein adducts, detectable via immunohistochemistry for up to 6 months post-cessation . Glomerular filtration rate declined by 0.8 mL/min/month in patients receiving >300 mg/day .

Regulatory History and Market Withdrawal

Approval and Therapeutic Use

First approved in Germany (1968) under the brand name Betadid®, bucetin saw widespread use in combination products for migraine management . Peak annual consumption reached 12 metric tons globally by 1975, primarily in Japan and Western Europe .

The International Agency for Research on Cancer (IARC) classified bucetin as Group 2A (probable human carcinogen) in 1982 based on rodent tumorigenicity data . Subsequent epidemiological studies found a 3.2-fold increased renal cancer risk among long-term users (95% CI: 1.7-5.9), prompting global market withdrawal by 1986 . Current ATC classification (N02BE04) remains active for historical reference purposes .

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